molecular formula C20H22ClF2N3O3 B15500805 1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride CAS No. 151282-23-4

1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

Cat. No.: B15500805
CAS No.: 151282-23-4
M. Wt: 425.9 g/mol
InChI Key: SMYPVKHVMMUVNK-OEQYQXMYSA-N
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Description

This compound is a fluoroquinolone derivative structurally related to moxifloxacin hydrochloride, a fourth-generation broad-spectrum antibiotic. Its molecular formula is C₂₁H₂₁F₂N₃O₃·HCl, with a molecular weight of 437.87 g/mol . The core structure features a quinoline ring substituted with a cyclopropyl group at position 1, fluorine atoms at positions 6 and 8, and a bicyclic pyrrolo-pyridine moiety at position 5. The hydrochloride salt enhances solubility and bioavailability. It is identified as Moxifloxacin Hydrochloride Impurity A (EP) in pharmacopeial standards, indicating its role as a byproduct or degradation product during moxifloxacin synthesis .

Properties

CAS No.

151282-23-4

Molecular Formula

C20H22ClF2N3O3

Molecular Weight

425.9 g/mol

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H21F2N3O3.ClH/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1

InChI Key

SMYPVKHVMMUVNK-OEQYQXMYSA-N

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones share a common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone but differ in substituents, which critically influence their biological activity, pharmacokinetics, and stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 6, 8) Molecular Formula Key Features
Target Compound 6-F, 8-F C₂₁H₂₁F₂N₃O₃·HCl Dual fluorine substitution enhances DNA gyrase binding but may reduce solubility compared to methoxy analogs .
Moxifloxacin Hydrochloride (1-cyclopropyl-6-fluoro-8-methoxy analog) 6-F, 8-OCH₃ C₂₁H₂₄FN₃O₄·HCl 8-methoxy group improves gram-positive coverage and half-life; widely used clinically .
1-Cyclopropyl-6,8-dimethoxy analog (Moxifloxacin Impurity B) 6-OCH₃, 8-OCH₃ C₂₂H₂₇N₃O₅·HCl Dimethoxy substitution reduces antibacterial potency due to decreased penetration but improves chemical stability .
1-Cyclopropyl-8-ethoxy-6-fluoro analog 6-F, 8-OCH₂CH₃ C₂₂H₂₆FN₃O₄·HCl Ethoxy group at position 8 may prolong half-life but increase risk of phototoxicity compared to methoxy .
Ciprofloxacin (1-cyclopropyl-6-fluoro-7-piperazinyl analog) 6-F, 7-piperazinyl C₁₇H₁₈FN₃O₃·HCl Piperazinyl group broadens gram-negative activity but increases CNS side effects; lacks bicyclic pyrrolo-pyridine moiety .

Key Findings from Comparative Studies

Antibacterial Activity: The target compound’s dual fluorine substitution (6,8-difluoro) likely enhances binding to bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones. However, replacing the 8-methoxy group (as in moxifloxacin) with fluorine may reduce activity against anaerobic bacteria, which are sensitive to methoxy-containing quinolones . Moxifloxacin’s 8-methoxy group improves potency against Streptococcus pneumoniae and Mycobacterium tuberculosis compared to the target compound .

Hydrochloride salt forms of both compounds ensure aqueous solubility >10 mg/mL, critical for intravenous formulations .

Synthetic Pathways :

  • The target compound is synthesized via nucleophilic substitution of a trifluoro-methoxy precursor with the pyrrolo-pyridine amine, followed by deprotection and HCl salt formation .
  • In contrast, moxifloxacin introduces a methoxy group earlier in the synthesis, requiring orthogonal protection strategies for the bicyclic amine .

Stability and Impurities: The target compound is a known impurity in moxifloxacin batches, arising from incomplete methoxylation or fluorine retention during synthesis. Regulatory limits for this impurity are <0.15% in pharmacopeial standards .

Q & A

Q. Control Strategy :

  • In-Process Checks : Mid-reaction HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Crystallization : Use ethanol/water (7:3) to isolate enantiopure product .

Advanced Question: How to reconcile discrepancies in reported antibacterial activity across analogs?

Answer:
Contradictions often stem from:

  • Assay Variability : Standardize broth microdilution per CLSI guidelines.
  • Efflux Pump Interference : Add 0.1% reserpine to inhibit S. aureus NorA pumps (, clinafloxacin analogs).
  • pH-Dependent Solubility : Test MICs at pH 5.5–7.4; fluoroquinolones show reduced activity at acidic pH .

Basic Question: What spectroscopic techniques confirm the octahydro-pyrrolo-pyridine ring conformation?

Answer:

  • NOESY NMR : Correlates axial/equatorial protons (e.g., H-4a and H-7a in , Fig. 2).
  • X-ray Diffraction : Confirms chair conformation of the pyrrolo-pyridine ring (torsion angles: 54.3°–112.7° in ) .

Advanced Question: How to scale the synthesis while maintaining enantiomeric excess (ee) >99%?

Answer:

  • Continuous Flow Reactors : Minimize racemization during cyclopropylamine addition (residence time: 8–10 min at 50°C).
  • Chiral Catalyst Recycling : Immobilize (4aS,7aS)-amine on silica gel for reuse (5 cycles, ee retention: 98.5%).
  • PAT Tools : In-line FTIR monitors Boc deprotection completion, reducing over-acidification .

Advanced Question: What computational methods predict metabolic stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density at C-8 (susceptible to CYP3A4 oxidation).
  • MD Simulations : Model binding to human serum albumin (logP = 1.8 ± 0.2) to predict half-life.
  • MetaSite® Software : Identifies probable sites of glucuronidation (e.g., 3-carboxylic acid group) .

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